2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxine ring, a sulfonic acid group, and a hydrazinocarbonylmethyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide typically involves multiple steps. The initial step often includes the formation of the benzodioxine ring, followed by the introduction of the sulfonic acid group. The benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl) moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxine ring and sulfonic acid group may interact with enzymes and receptors, leading to various biological effects. The hydrazinocarbonylmethyl moiety can form covalent bonds with target molecules, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino-acetic acid
- 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid
Uniqueness
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22BrN3O5S |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22BrN3O5S/c25-20-8-4-7-19(13-20)15-26-27-24(29)17-28(16-18-5-2-1-3-6-18)34(30,31)21-9-10-22-23(14-21)33-12-11-32-22/h1-10,13-15H,11-12,16-17H2,(H,27,29)/b26-15+ |
InChI Key |
DTBXNIXIWQNENO-CVKSISIWSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.